molecular formula C20H21N3S4 B11578138 (1,3-Benzothiazol-2-ylsulfanyl)methyl 4-benzylpiperazine-1-carbodithioate

(1,3-Benzothiazol-2-ylsulfanyl)methyl 4-benzylpiperazine-1-carbodithioate

Cat. No.: B11578138
M. Wt: 431.7 g/mol
InChI Key: OPAJAHVXWLMTAR-UHFFFAOYSA-N
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Description

(1,3-Benzothiazol-2-ylsulfanyl)methyl 4-benzylpiperazine-1-carbodithioate is a complex organic compound that features a benzothiazole ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzothiazol-2-ylsulfanyl)methyl 4-benzylpiperazine-1-carbodithioate typically involves the reaction of 2-mercaptobenzothiazole with 4-benzylpiperazine in the presence of a suitable carbodithioate reagent. The reaction conditions often require a solvent such as dichloromethane or ethanol, and the process is usually carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzothiazol-2-ylsulfanyl)methyl 4-benzylpiperazine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

(1,3-Benzothiazol-2-ylsulfanyl)methyl 4-benzylpiperazine-1-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,3-Benzothiazol-2-ylsulfanyl)methyl 4-benzylpiperazine-1-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperazine moiety may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Benzothiazol-2-ylsulfanyl)methyl 4-benzylpiperazine-1-carbodithioate is unique due to its combination of a benzothiazole ring and a piperazine moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21N3S4

Molecular Weight

431.7 g/mol

IUPAC Name

1,3-benzothiazol-2-ylsulfanylmethyl 4-benzylpiperazine-1-carbodithioate

InChI

InChI=1S/C20H21N3S4/c24-20(26-15-25-19-21-17-8-4-5-9-18(17)27-19)23-12-10-22(11-13-23)14-16-6-2-1-3-7-16/h1-9H,10-15H2

InChI Key

OPAJAHVXWLMTAR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)SCSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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